molecular formula C9H12N2O2 B8429050 N'-hydroxy-3-(2-hydroxyethyl)benzenecarboximidamide

N'-hydroxy-3-(2-hydroxyethyl)benzenecarboximidamide

Cat. No. B8429050
M. Wt: 180.20 g/mol
InChI Key: NOLUPSWFOCDWBV-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

The title compound was obtained following procedure and work up described for Intermediate 47 step 2 but starting from 3-(2-hydroxy-ethyl)-benzonitrile (2 g, 13.59 mmol). Lyophilization of the reaction mixture gave the title compound as a white powder. 1H NMR (DMSO-d6, 300 MHz) δ 9.56 (s, 1H), 7.51-7.46 (m, 2H), 7.28-7.19 (m, 2H), 5.75 (bs, 2H), 4.64 (t, J=5.2 Hz, 1H), 3.63-3.57 (m, 2H), 2.71 (t, J=7.1 Hz, 2H). LC/MS (Method B): 181.1 (M+H)+.
Name
Intermediate 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[N:15][OH:16])[C:3]1[CH:12]=[CH:11][C:6](C(OC)=O)=[CH:5][C:4]=1OC.[OH:17][CH2:18][CH2:19]C1C=C(C=CC=1)C#N>>[OH:16][N:15]=[C:2]([C:3]1[CH:4]=[CH:5][CH:6]=[C:11]([CH2:19][CH2:18][OH:17])[CH:12]=1)[NH2:1]

Inputs

Step One
Name
Intermediate 47
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C1=C(C=C(C(=O)OC)C=C1)OC)=NO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
OCCC=1C=C(C#N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON=C(N)C1=CC(=CC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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